molecular formula C20H21ClN4O4 B2773748 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-20-9

8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2773748
CAS No.: 1021040-20-9
M. Wt: 416.86
InChI Key: FODDHZNKQOCGPM-UHFFFAOYSA-N
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Description

8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, which is achieved through a cyclization reaction involving the triazaspirodecane core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound binds to the hydrophobic pocket of RIPK1, inhibiting its kinase activity and thereby preventing necroptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity

Properties

IUPAC Name

8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-3-25-18(27)20(22-19(25)28)8-10-24(11-9-20)17(26)15-12(2)29-23-16(15)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODDHZNKQOCGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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